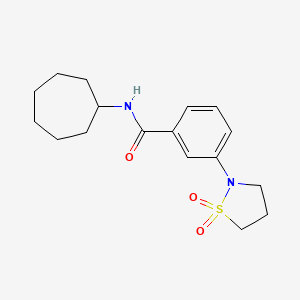![molecular formula C24H28N4O2 B11272760 1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11272760.png)
1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Attachment of the ethoxyphenyl group: This step may involve a substitution reaction where the ethoxyphenyl group is introduced to the pyrazole ring.
Formation of the piperazine ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines.
Coupling of the piperazine and pyrazole rings: This final step may involve a condensation reaction to form the desired compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
Propiedades
Fórmula molecular |
C24H28N4O2 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C24H28N4O2/c1-4-30-20-10-8-19(9-11-20)21-16-22(26-25-21)24(29)28-14-12-27(13-15-28)23-7-5-6-17(2)18(23)3/h5-11,16H,4,12-15H2,1-3H3,(H,25,26) |
Clave InChI |
NELMOMSCDVIQKK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11272678.png)
![N-(5-chloro-2-methylphenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11272683.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-chlorobenzamide](/img/structure/B11272696.png)
![2-(4-Methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11272699.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11272701.png)
![N-(4-ethoxyphenyl)-5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-1H-pyrazole-3-sulfonamide](/img/structure/B11272703.png)
![N-(3,5-Dimethylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11272708.png)
![N-(3-ethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11272713.png)
![N-(4-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11272726.png)
![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide](/img/structure/B11272728.png)

![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B11272736.png)
![3-{4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine](/img/structure/B11272750.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide](/img/structure/B11272752.png)
